molecular formula C16H14O5 B6405100 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261903-15-4

4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6405100
CAS RN: 1261903-15-4
M. Wt: 286.28 g/mol
InChI Key: UVTAAOXSQVWAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid (4-MPMBA) is an organic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a versatile compound that can be used in various synthetic procedures, and it has demonstrated a wide range of biological activities. In

Scientific Research Applications

4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as polyesters, polyamides, and polyurethanes. In addition, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been used as a reagent in various organic reactions, including the synthesis of polymers and polysaccharides. Furthermore, it has been used to study the structure and function of proteins and other biological molecules, as well as to study the mechanism of action of drugs.

Mechanism of Action

The exact mechanism of action of 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to proteins and other biological molecules, altering their structure and function. It is also believed that 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% may interact with enzymes and other proteins involved in the regulation of biochemical processes, such as signal transduction pathways.
Biochemical and Physiological Effects
4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms, and it has been shown to have anti-inflammatory and antifungal activities. In addition, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% has been shown to have anti-cancer activities, and it has been shown to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% in lab experiments is its ease of synthesis and availability. It is a relatively inexpensive compound and can be readily synthesized in high yields. Additionally, it is a versatile compound and can be used in a variety of reactions and applications. However, there are some limitations to using 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% in lab experiments. It is a potentially hazardous compound and should be handled with care. In addition, it is not water soluble and must be dissolved in organic solvents prior to use.

Future Directions

The potential applications of 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% are vast and there are many future directions for its use. One potential application is in the development of new drugs and therapies for diseases such as cancer and neurodegenerative disorders. Additionally, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% could be used to study the structure and function of proteins and other biological molecules, as well as to study signal transduction pathways. Furthermore, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% could be used to synthesize polymers and polysaccharides for various applications. Finally, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% could be used to develop new materials for use in various industrial and consumer products.

Synthesis Methods

The synthesis of 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% is relatively simple and involves the reaction of 4-methoxybenzaldehyde with p-toluenesulfonyl chloride in the presence of anhydrous potassium carbonate. The reaction yields a white solid, 4-(4-Methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%, which can be isolated by recrystallization from ethanol. The process has been optimized to produce the compound in high yields and with a high degree of purity.

properties

IUPAC Name

3-methoxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-9-12(15(17)18)7-8-13(14)10-3-5-11(6-4-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTAAOXSQVWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690713
Record name 2-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-15-4
Record name 2-Methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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